2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide
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Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxazole ring, a bromophenyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and carboxylic acids, under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide (NBS).
Thioether Linkage Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the amidation of the thioether-linked oxazole with phenylpropanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide
- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide
Uniqueness
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, oxazole ring, and thioether linkage makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(17(22)21-15-8-3-2-4-9-15)24-18-20-11-16(23-18)13-6-5-7-14(19)10-13/h2-12H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZXEUOFIIPMAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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